Cas no 128524-48-1 ((2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester)

(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester is a chiral piperidine derivative commonly employed as a key intermediate in organic synthesis and pharmaceutical research. Its stereospecific (2S) configuration ensures precise enantioselectivity in the construction of complex molecules, particularly in peptidomimetics and bioactive compounds. The tert-butyl ester group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. This compound is valued for its compatibility with a wide range of synthetic transformations, including nucleophilic substitutions and carbonyl reactions. Its structural features make it particularly useful in the development of protease inhibitors and other pharmacologically active agents requiring rigid, heterocyclic frameworks.
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester structure
128524-48-1 structure
Product name:(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
CAS No:128524-48-1
MF:C10H17NO3
MW:199.246883153915
CID:3168524
PubChem ID:10845685

(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester Chemical and Physical Properties

Names and Identifiers

    • (2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
    • starbld0006326
    • SCHEMBL926383
    • (S)-6-Oxo-piperidine-2-carboxylic acid tert-butyl ester
    • tert-Butyl (S)-6-oxopiperidine-2-carboxylate
    • VBGWLMQABAJEAR-ZETCQYMHSA-N
    • (2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster
    • Tert-butyl (2S)-6-oxopiperidine-2-carboxylate
    • 128524-48-1
    • Inchi: InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-8(12)11-7/h7H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1
    • InChI Key: VBGWLMQABAJEAR-ZETCQYMHSA-N

Computed Properties

  • Exact Mass: 199.12084340Da
  • Monoisotopic Mass: 199.12084340Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Solubility: Chloroform

(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester Security Information

(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
O858810-1000mg
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
128524-48-1
1g
$ 1768.00 2023-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1564095-1g
Tert-butyl (S)-6-oxopiperidine-2-carboxylate
128524-48-1 98%
1g
¥11220.00 2024-08-09
TRC
O858810-100mg
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
128524-48-1
100mg
$ 448.00 2023-09-06
TRC
O858810-250mg
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
128524-48-1
250mg
$ 885.00 2023-09-06
TRC
O858810-1g
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
128524-48-1
1g
$ 1450.00 2022-06-03
TRC
O858810-25mg
(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
128524-48-1
25mg
$ 150.00 2023-09-06

(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester Related Literature

Additional information on (2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester

(2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester: A Comprehensive Overview

The compound with CAS No. 128524-48-1, commonly referred to as (2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their potential applications in drug development and synthetic chemistry. The 6-Oxo group in its structure indicates the presence of a ketone functional group at the sixth position of the piperidine ring, while the 1,1-dimethylethyl ester group suggests an esterification at the carboxylic acid moiety.

Recent advancements in synthetic methodologies have enabled researchers to explore the synthesis and characterization of this compound in greater depth. For instance, studies have focused on optimizing the stereochemical control during its synthesis, particularly at the (2S) configuration. This stereochemistry is crucial as it can significantly influence the compound's biological activity and pharmacokinetic properties. Researchers have employed techniques such as asymmetric catalysis and chiral resolution to achieve high enantiomeric excess in the synthesis of this compound.

The piperidine ring structure is a key feature of this compound, contributing to its stability and reactivity. Piperidine derivatives are known for their ability to form hydrogen bonds and participate in various non-covalent interactions, making them valuable in drug design. The 6-Oxo group enhances the molecule's ability to engage in conjugation and electron delocalization, which can modulate its electronic properties and reactivity.

One of the most promising applications of (2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester lies in its potential as a precursor for more complex bioactive molecules. For example, it has been used as an intermediate in the synthesis of peptide analogs and other bioactive compounds. Recent studies have demonstrated its utility in constructing multi-functionalized scaffolds that mimic natural product structures, thereby opening new avenues for drug discovery.

In terms of biological activity, this compound has shown potential as a modulator of various enzyme activities. For instance, it has been investigated for its ability to inhibit certain proteases and kinases, which are key targets in treating diseases such as cancer and inflammatory disorders. Preclinical studies have highlighted its selectivity and potency against these targets, making it a promising candidate for further development.

The 1,1-dimethylethyl ester group plays a critical role in enhancing the compound's solubility and bioavailability. This modification is often employed in drug design to improve pharmacokinetic properties without compromising biological activity. Researchers have explored various strategies to optimize this aspect further, including site-specific modifications and prodrug approaches.

From a synthetic standpoint, the preparation of (2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester involves a series of well-established organic reactions. These include nucleophilic substitutions, oxidations, and esterifications. The use of modern catalysts and reaction conditions has significantly improved the efficiency and scalability of these processes.

In conclusion, (2S)-6-Oxo-2-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester (CAS No. 128524-48-1) is a versatile molecule with significant potential in organic synthesis and pharmacology. Its unique structural features make it an attractive candidate for further research into its biological applications and chemical modifications.

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